Cas no 95767-01-4 (4-amino(phenyl)methyl-3-methylphenol)

4-amino(phenyl)methyl-3-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 95767-01-4
- SCHEMBL14677905
- 4-[amino(phenyl)methyl]-3-methylphenol
- EN300-1277056
- 4-amino(phenyl)methyl-3-methylphenol
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- Inchi: 1S/C14H15NO/c1-10-9-12(16)7-8-13(10)14(15)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3
- InChI Key: MYPGHJFAOBXJMH-UHFFFAOYSA-N
- SMILES: OC1C=CC(=C(C)C=1)C(C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 213.115364102g/mol
- Monoisotopic Mass: 213.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 46.2Ų
4-amino(phenyl)methyl-3-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1277056-2500mg |
4-[amino(phenyl)methyl]-3-methylphenol |
95767-01-4 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1277056-5000mg |
4-[amino(phenyl)methyl]-3-methylphenol |
95767-01-4 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1277056-1000mg |
4-[amino(phenyl)methyl]-3-methylphenol |
95767-01-4 | 1000mg |
$1057.0 | 2023-10-01 | ||
Enamine | EN300-1277056-2.5g |
4-[amino(phenyl)methyl]-3-methylphenol |
95767-01-4 | 2.5g |
$1454.0 | 2023-06-08 | ||
Enamine | EN300-1277056-50mg |
4-[amino(phenyl)methyl]-3-methylphenol |
95767-01-4 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1277056-250mg |
4-[amino(phenyl)methyl]-3-methylphenol |
95767-01-4 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1277056-0.1g |
4-[amino(phenyl)methyl]-3-methylphenol |
95767-01-4 | 0.1g |
$653.0 | 2023-06-08 | ||
Enamine | EN300-1277056-0.25g |
4-[amino(phenyl)methyl]-3-methylphenol |
95767-01-4 | 0.25g |
$683.0 | 2023-06-08 | ||
Enamine | EN300-1277056-10.0g |
4-[amino(phenyl)methyl]-3-methylphenol |
95767-01-4 | 10g |
$3191.0 | 2023-06-08 | ||
Enamine | EN300-1277056-5.0g |
4-[amino(phenyl)methyl]-3-methylphenol |
95767-01-4 | 5g |
$2152.0 | 2023-06-08 |
4-amino(phenyl)methyl-3-methylphenol Related Literature
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on 4-amino(phenyl)methyl-3-methylphenol
Compound CAS No. 95767-01-4: 4-Amino(Phenyl)methyl-3-Methylphenol
The compound 4-amino(phenyl)methyl-3-methylphenol, identified by the CAS registry number 95767-01-4, is a significant organic compound with a diverse range of applications in various scientific and industrial fields. Its chemical structure, characterized by a phenolic group and an amino-substituted phenylmethyl group, makes it a versatile molecule for both research and practical use. This compound has garnered attention in recent years due to its potential in drug discovery, material science, and environmental chemistry.
Recent studies have highlighted the importance of 4-amino(phenyl)methyl-3-methylphenol in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in synthesizing bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The presence of the amino group and the phenolic hydroxyl group provides this compound with unique reactivity, enabling it to participate in various chemical transformations. For instance, it has been used as a building block in the synthesis of heterocyclic compounds, which are crucial in drug design.
In addition to its pharmaceutical applications, 4-amino(phenyl)methyl-3-methylphenol has shown promise in material science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have further underscored the importance of this compound as a key precursor.
The synthesis of 4-amino(phenyl)methyl-3-methylphenol typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to improve yield and purity, making the compound more accessible for large-scale applications. The use of green chemistry principles in its synthesis has also been explored, aligning with global efforts to reduce environmental impact.
From an environmental perspective, understanding the fate and transport of 4-amino(phenyl)methyl-3-methylphenol in natural systems is critical. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which is essential for assessing its environmental risk. Regulatory agencies continue to monitor its usage to ensure compliance with safety standards.
In conclusion, 4-amino(phenyl)methyl-3-methylphenol, CAS No. 95767-01-4, remains a pivotal compound in contemporary chemical research. Its versatility across multiple disciplines underscores its importance as a valuable tool for scientists and engineers alike. As research progresses, new applications and insights into this compound are expected to emerge, further solidifying its role in advancing modern science.
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